SaBOX vs. Unsubstituted BOX Ligands: Class-Level Enantioselectivity Gains in Cyclopropanation
Although direct head-to-head data for CAS 1615699-79-0 are not reported, the SaBOX ligand family to which it belongs has been explicitly compared with unsubstituted bisoxazoline (BOX) ligands. In copper(I)-catalyzed cyclopropanation of cis-1,2-disubstituted olefins with α-nitrodiazoacetates, SaBOX/Cu(I) catalysts achieved up to >99/1 diastereomeric ratio (dr) and up to 98% enantiomeric excess (ee), representing substantial improvements over typical BOX/Cu(I) systems that often deliver <90% ee for similar substrates [1]. This class-level enhancement is attributed to the side arm's ability to create a more confined chiral pocket.
| Evidence Dimension | Enantioselectivity and Diastereoselectivity |
|---|---|
| Target Compound Data | SaBOX/Cu(I) catalyzed cyclopropanation delivers up to >99/1 dr, up to 98% ee (class representative data) |
| Comparator Or Baseline | Unsubstituted BOX/Cu(I) catalysts typically afford <90% ee for analogous cyclopropanations |
| Quantified Difference | Approximately 8–10% increase in ee, >99/1 dr vs. variable dr for BOX comparators |
| Conditions | Cyclopropanation of cis-1,2-disubstituted olefins with α-nitrodiazoacetates, Cu(I) catalysis |
Why This Matters
For cyclopropanation method development, the higher ee translates into reduced purification burden and higher throughput in synthesizing optically active cyclopropane α-amino acid precursors.
- [1] Feng, L.-W., Wang, P., Wang, L., & Tang, Y. (2015). Copper(I)/SaBOX catalyzed highly diastereo- and enantio-selective cyclopropanation of cis-1,2-disubstituted olefins with α-nitrodiazoacetates. Science Bulletin, 60(2), 210–216. View Source
